2-Octyn-1-ol

Overview

Description

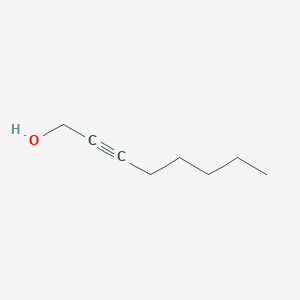

2-Octyn-1-ol (CAS 20739-58-6) is an alkyne alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol. It is a colorless to yellow liquid with a density of 0.88 g/mL and a flash point of 91°C . Its boiling point ranges from 76–78°C at 2.0 mmHg, and it is miscible with ethanol and acetone but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octyn-1-ol can be synthesized through various methods. One common method involves the reaction of 1-octyne with formaldehyde in the presence of a copper(I) bromide catalyst and diisopropylamine . The reaction is carried out in dioxane as the solvent under reflux conditions . The mixture is then cooled, filtered, and the product is extracted using ether.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

2-Octyn-1-ol can be oxidized using various oxidizing agents.

-

Reagents: Common oxidizing agents include chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

-

Products: Oxidation of this compound typically yields 2-Octyn-1-one.

Reduction Reactions

The compound can be reduced using hydrogenation catalysts.

-

Reagents : Hydrogen gas in the presence of palladium on carbon is a common reducing agent. Lithium aluminum hydride (LiAlH₄) can also be used to reduce 2-octynoate to this compound .

-

Products : Reduction of this compound results in the formation of 2-Octen-1-ol.

Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

-

Reagents : Various nucleophiles such as halides or amines in the presence of a base can be used.

-

Products : Depending on the nucleophile, products can include halides, amines, or ethers.

Hydromagnesiation Reaction

This compound reacts with isobutylmagnesium chloride to form (E)-3-pentyl-2-nonene-1,4-diol as the primary product, along with (Z)-2-octen-1-ol and (Z)-3-methyl-2-octen-1-ol as byproducts.

Other reactions

| Reaction | Reagents | Products |

|---|---|---|

| Bromination | Brominating agent | Labeled 1-bromo-2-octyne |

| Copper-Catalyzed Coupling | Ethyl magnesium bromide and (E)-2-penten-4-yn-1-ol | C(13)-compound with triple bonds in the positions C-4 and C-7 |

| Partial Hydrogenation | (E,Z,Z)-2,4,7-tridecatrien-1-ol | |

| Oxidation | (E,Z,Z)-2,4,7-tridecatrienal | |

| Reaction with Iodo-reagents | Added this compound 14 in ether, dropwise, and then iodine | gave 38.8g (94%) of 15, as light purple colored oil: 1H-NMR (300 MHz) δ = 5.78 (tri, J = 5.9 Hz, 1H), 4.14 (d, J = 5.9 Hz, 2H), 2.44 (tri, J =7.4 Hz, 2H), 1.48 (qui, J = 7 Hz, 2H), 1.24 (m, 4H) |

Scientific Research Applications

2-Octyn-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of electrophilic stress is beneficial.

Mechanism of Action

The mechanism of action of 2-Octyn-1-ol involves its interaction with biological molecules through its electrophilic properties. The triple bond in the molecule makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is exploited in its use as a descriptor for toxicity prediction, where it can interact with cellular components and induce stress responses .

Comparison with Similar Compounds

2-Octyn-1-ol is structurally and functionally distinct from other alcohols. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparison

Key Observations :

- Reactivity : The triple bond in this compound increases its susceptibility to oxidation compared to saturated alcohols like Octan-2-ol .

- Volatility : this compound’s lower boiling point (vs. 1-Octen-3-ol) suggests higher volatility, influencing its role in odor formation .

Functional Roles in Natural Systems

Key Findings :

- In salmon, this compound and 1-Octen-3-ol both arise from lipid oxidation, but this compound is more stable under fluctuating temperatures .

- In melons, this compound distinguishes aroma profiles from ethyl acetate-dominated varieties, suggesting niche sensory roles .

Key Observations :

Biological Activity

2-Octyn-1-ol, a terminal alkyne alcohol with the molecular formula C₈H₁₄O, has garnered interest in various fields of biological and chemical research due to its unique structural properties and potential applications. This article explores the compound's biological activity, including its mechanisms of action, synthetic routes, and relevant case studies.

This compound is characterized by a triple bond between the second and third carbon atoms and a hydroxyl group at the terminal position. This configuration imparts significant electrophilic properties to the molecule, allowing it to interact with various biological macromolecules. The mechanism of action primarily involves:

- Electrophilic Reactivity : The triple bond in this compound makes it highly reactive towards nucleophiles, facilitating covalent bond formation with proteins and nucleic acids. This reactivity is critical in predicting toxicity and understanding its biological effects.

- Toxicity Prediction : The compound serves as a descriptor for toxicity prediction through electrophilicity, indicating its potential effects on cellular components and stress responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. For instance, essential oils containing this compound have shown significant antioxidant activity through various assays such as ABTS and DPPH scavenging tests .

- Acetylcholinesterase Inhibition : Some studies have reported that related compounds can inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition could provide insights into potential therapeutic applications for neurodegenerative diseases .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

- Reduction Reactions : The compound can be synthesized from 2-octynoate using lithium aluminum hydride (LiAlH₄) or other reducing agents, yielding high purity products suitable for further applications .

- Building Block in Organic Synthesis : It is utilized as a key intermediate in the synthesis of more complex organic molecules, including chirally labeled linoleic acid isomers, which are important for biochemical studies .

Case Study 1: Antioxidant Properties

A study investigating the antioxidant properties of essential oils from coriander found that this compound constituted approximately 23.93% of the oil. The oil exhibited significant antioxidant activity, suggesting that this compound may contribute to this effect .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective potential of compounds derived from plants containing this compound. The results indicated that these compounds could modulate oxidative stress pathways, providing a basis for further research into their therapeutic applications in neurodegenerative conditions .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, consider the following table:

| Compound | Structure | Electrophilic Reactivity | Biological Activity |

|---|---|---|---|

| This compound | C₈H₁₄O | High | Antioxidant, AChE Inhibition |

| 1-Octyn-3-ol | C₈H₁₄O | Moderate | Limited data available |

| 2-Heptyn-1-ol | C₇H₁₄O | Moderate | Limited data available |

| 3-Octyn-1-ol | C₈H₁₄O | High | Similar activities reported |

Q & A

Q. What are the recommended handling and storage protocols for 2-Octyn-1-ol to ensure laboratory safety?

Level: Basic

Answer:

this compound requires strict safety protocols due to its hazards (skin/eye irritation, respiratory risks) . Key measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved masks) in poorly ventilated areas .

- Storage: Store in sealed containers away from heat, sparks, and strong oxidizers (e.g., peroxides) in a well-ventilated, fireproof cabinet .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose via approved hazardous waste facilities .

Table 1: Key Physical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Physical State | Colorless to yellow liquid | |

| Relative Density | 0.88 g/mL | |

| Solubility | Miscible with ethanol/acetone; low in water | |

| Flash Point | 91°C |

Q. How can researchers address the lack of toxicological data for this compound in experimental design?

Level: Advanced

Answer:

The absence of acute or chronic toxicity data necessitates a precautionary approach:

- In Silico Predictions: Use tools like QSAR models to estimate toxicity endpoints (e.g., EC50, LD50) .

- Hierarchical Testing: Begin with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo studies .

- Exposure Minimization: Implement engineering controls (e.g., fume hoods) and adhere to ALARA (As Low As Reasonably Achievable) principles .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

Level: Basic

Answer:

Characterization requires a combination of techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Verify purity and identify impurities using a polar capillary column (e.g., DB-WAX) .

- Nuclear Magnetic Resonance (NMR): Assign structural signals (e.g., terminal alkyne protons at ~2.5 ppm in H NMR) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm hydroxyl (-OH) and alkyne (C≡C) functional groups .

Methodological Note: For novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can reaction conditions be optimized for this compound in catalytic applications, given its thermal sensitivity?

Level: Advanced

Answer:

this compound’s thermal instability (decomposes to CO/CO above 91°C ) requires:

- Temperature Control: Use low-temperature catalysts (e.g., Pd/C at 40–60°C) and monitor via differential scanning calorimetry (DSC) .

- Inert Atmospheres: Conduct reactions under nitrogen/argon to prevent oxidation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance stability compared to hydrocarbons .

Case Study: A leachables study identified this compound in polymer matrices under mild extraction conditions (40°C, 24 hours) , suggesting controlled environments are critical.

Q. How should researchers resolve contradictions in literature regarding this compound’s stability under varying pH?

Level: Advanced

Answer:

Conflicting stability reports (e.g., pH-dependent decomposition) demand systematic analysis:

- Controlled Replication: Reproduce experiments using standardized buffers (pH 3–11) and monitor degradation via HPLC .

- Kinetic Studies: Calculate rate constants () and activation energies () to identify degradation pathways .

- Cross-Validation: Compare results with computational models (e.g., density functional theory for bond dissociation energies) .

Example Workflow:

Prepare this compound solutions in buffered systems.

Analyze aliquots at intervals using GC-MS.

Statistically assess data variance (ANOVA) to isolate pH effects .

Q. What methodologies are recommended for synthesizing this compound derivatives while minimizing hazardous byproducts?

Level: Advanced

Answer:

- Green Chemistry Approaches: Use Sonogashira coupling with non-toxic copper substitutes (e.g., Pd-NHC complexes) to reduce heavy metal waste .

- Flow Chemistry: Continuous flow systems improve heat dissipation and reduce decomposition risks .

- Byproduct Analysis: Employ inline FTIR or Raman spectroscopy to detect intermediates (e.g., acetylides) .

Properties

IUPAC Name |

oct-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWYFVOMGMBZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174814 | |

| Record name | 2-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20739-58-6 | |

| Record name | 2-Octyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20739-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020739586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octyn-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Octyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Octynol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJB33AE5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.